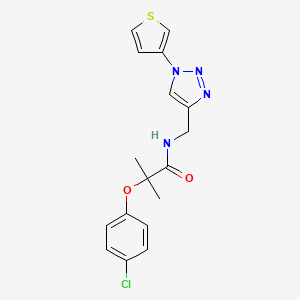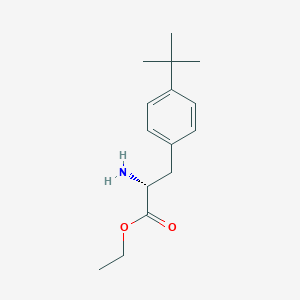
N-(3-chloro-4-fluorophenyl)-5-oxoprolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-5-oxoprolinamide (N-CFPO) is a synthetic compound that has been studied for its potential applications in scientific research. N-CFPO has been found to possess a variety of biochemical and physiological properties that make it a promising agent for use in laboratory experiments.
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)-5-oxoprolinamide has been studied for its potential applications in scientific research. It has been found to possess a variety of biochemical and physiological properties that make it a promising agent for use in laboratory experiments. For example, this compound has been used to study the effect of antifungal agents on the growth of several species of fungi. In addition, it has been used to study the effects of various compounds on the growth of mammalian cells.
Mécanisme D'action
Target of Action
The primary target of N-(3-chloro-4-fluorophenyl)-5-oxoprolinamide is the epidermal growth factor receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in the regulation of cell growth, proliferation, and differentiation .
Mode of Action
This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby preventing the phosphorylation and activation of EGFR . This inhibition disrupts the signal transduction pathways regulated by EGFR, leading to a decrease in malignant cell proliferation .
Biochemical Pathways
The inhibition of EGFR by this compound affects multiple biochemical pathways. Primarily, it disrupts the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways , which are crucial for cell survival, proliferation, and differentiation . The disruption of these pathways leads to the suppression of malignant cell growth .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the induction of apoptosis in cancer cells . By inhibiting EGFR, the compound disrupts critical cell survival pathways, leading to cell cycle arrest and the initiation of programmed cell death .
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-fluorophenyl)-5-oxoprolinamide has several advantages for use in laboratory experiments. For example, it is easy to synthesize and has a low cost. In addition, it is stable and has a wide range of biochemical and physiological effects. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water and can be toxic in high concentrations.
Orientations Futures
There are a number of potential future directions for the use of N-(3-chloro-4-fluorophenyl)-5-oxoprolinamide in scientific research. For example, it could be used to study the effects of various compounds on the growth of mammalian cells or to study the effects of antifungal agents on the growth of various species of fungi. In addition, it could be used to study the effects of various compounds on the activity of enzymes involved in the synthesis of fatty acids or amino acids. Furthermore, it could be used to study the effects of various compounds on the activity of signaling pathways involved in the regulation of cell growth and differentiation. Finally, it could be used to develop novel therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
N-(3-chloro-4-fluorophenyl)-5-oxoprolinamide can be synthesized by a two-step procedure. The first step involves the reaction of 3-chloro-4-fluorophenyl alcohol with N-bromosuccinimide (NBS) in aqueous acetic acid. This reaction yields a chloroform solution containing the desired product, this compound, and an excess of NBS. The second step involves the addition of aqueous sodium hydroxide to the reaction mixture to precipitate the excess NBS and to form a precipitate of this compound.
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN2O2/c12-7-5-6(1-2-8(7)13)14-11(17)9-3-4-10(16)15-9/h1-2,5,9H,3-4H2,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWZQCKUGRNZKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-Phenyl-1-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B2910958.png)

![4-[4-(4-Chlorobenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B2910962.png)

![2-(furan-2-carboxamido)-N-(2-methoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2910965.png)

![5-(4-chlorobenzyl)-8-methyl-3-(1-phenylethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2910971.png)


![N-(5-chloro-2-methoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2910975.png)

![1-methyl-3-[(3-methylphenyl)methyl]-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2910977.png)

